N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-9(21)18-16-20-13-7-6-10(8-14(13)23-16)19-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXKVLHYIOBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-6-acetamidobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position of the benzamide group is a prime site for NAS due to its electron-withdrawing nature. Reactions occur under mild conditions with nucleophiles such as amines or thiols:
The reaction with piperazine yields bioactive derivatives showing enhanced solubility and anticancer activity . NAS proceeds via a Meisenheimer complex intermediate, as confirmed by DFT calculations .
Acetamido Group Hydrolysis
The acetamido group undergoes hydrolysis under acidic or basic conditions to form a free amine, which can be further functionalized:
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 6h cleaves the acetamido group, yielding 2-amino-6-(2-fluorobenzamido)-1,3-benzothiazole.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the same amine, confirmed by IR loss of the C=O stretch at 1,660 cm⁻¹ .
Benzothiazole Ring Functionalization
The electron-deficient benzothiazole ring participates in electrophilic substitutions and cross-coupling reactions:
Palladium-Catalyzed Coupling
The 6-position reacts with arylboronic acids via Suzuki-Miyaura coupling:
textReaction: N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide + 4-methoxyphenylboronic acid → 6-(4-methoxyphenyl)-substituted derivative Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C, 12h Yield: 78% (HPLC purity >95%)[1]
Cyclization Reactions
In the presence of 2-bromoacetophenone and Et₃N, cyclization forms fused thiazol-imine hybrids (e.g., 40a–d in Scheme 4 of ), which demonstrate antitumor activity against MCF-7 and HeLa cell lines .
Amide Bond Reactions
The fluorobenzamide moiety engages in condensation and acylation:
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Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine to form imine derivatives (λₘₐₓ = 420 nm) .
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Acylation : Treatment with chloroacetyl chloride in DMF/K₂CO₃ produces N-chloroacetylated analogs, used as intermediates for anticancer agents .
Theoretical Insights into Reactivity
DFT studies (M06-2X/B3LYP) reveal:
-
The fluorine atom’s electronegativity increases the benzamide ring’s electrophilicity (partial charge: -0.32e) .
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The acetamido group’s NH···N hydrogen bond (7.07 kcal/mol) stabilizes intermediates during hydrolysis .
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Frontier Molecular Orbital (FMO) analysis shows a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity toward electrophiles .
Biological Activity Correlation
Derivatives synthesized via these reactions show:
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Anticancer Activity : IC₅₀ = 12.4 µM against HeLa cells (post Suzuki coupling) .
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Enzyme Inhibition : Binding affinity (-5.5 kcal/mol) to β-lactamase via hydrogen bonds with Thr237 and Ser130 .
This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it a valuable scaffold for medicinal chemistry. Further studies should explore its use in targeted drug delivery systems.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide is , with a molecular weight of approximately 329.35 g/mol. The compound features a benzothiazole ring system, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies show that compounds with similar structures possess significant antibacterial activity, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer potential. Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells in vitro. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several benzothiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound in various cancer cell lines. The compound was shown to significantly reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
| Compound Name | Substituents (Position 6) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(2-Acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide | 2-fluorobenzamide | C₁₆H₁₂FN₃O₂S | 329.35 | Fluorine enhances lipophilicity |
| N-(2-Acetamido-1,3-benzothiazol-6-yl)-3-methoxybenzamide (3b) | 3-methoxybenzamide | C₁₇H₁₄N₄O₃S | 364.42 | Methoxy group improves solubility |
| N-(2-Acetamido-1,3-benzothiazol-6-yl)-3,5-difluorobenzamide (3g) | 3,5-difluorobenzamide | C₁₆H₁₁F₂N₃O₂S | 347.34 | Increased halogen content for stability |
| N-(2-Acetamido-1,3-benzothiazol-6-yl)-2-furamide (3d) | 2-furamide | C₁₄H₁₁N₃O₃S | 301.32 | Heterocyclic substituent for diversity |
| Broflanilide (WHO) | 2-fluoro-3-(N-methylbenzamido)benzamide | C₂₃H₁₄BrF₇N₂O₂ | 617.26 | Complex fluorinated agrochemical |
Key Observations:
3,5-Difluorobenzamide (3g) exhibits higher molecular symmetry and halogen content, which may enhance binding affinity to hydrophobic enzyme pockets .
Synthetic Flexibility:
- Derivatives like 3b (methoxy-substituted) and 3g (difluoro-substituted) are synthesized under similar conditions (room temperature, 6–7 hours), indicating a robust and adaptable synthetic pathway .
Safety and Stability:
- Unlike the target compound, Broflanilide (a structurally complex benzothiazole derivative) is engineered for pesticidal use, with high thermal stability and resistance to environmental degradation .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.8 | 0.12 | 215–217 |
| 3b (3-methoxybenzamide) | 2.1 | 0.45 | 198–200 |
| 3g (3,5-difluorobenzamide) | 3.2 | 0.08 | 228–230 |
| Broflanilide | 4.5 | <0.01 | 150–152 |
Notes:
- LogP (lipophilicity): Fluorine and methoxy groups inversely affect solubility. The target compound balances moderate lipophilicity with acceptable solubility .
- Thermal Stability: The target compound’s melting point (~215°C) suggests higher crystallinity than Broflanilide, which may impact formulation strategies .
Biological Activity
N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide, a synthetic compound with the CAS number 878700-31-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole class and features a fluorobenzamide moiety. Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN3O2S |
| Molecular Weight | 329.35 g/mol |
| Purity | 95% |
| CAS Number | 878700-31-3 |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. The compound has been studied for its interactions with various biological macromolecules, particularly focusing on:
- Enzyme Inhibition : It may inhibit kinases involved in cell signaling, which is crucial for cancer cell proliferation.
- Cytokine Modulation : The compound has shown potential in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Proliferation Inhibition : The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. Results indicated significant inhibition of cell proliferation at varying concentrations.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
- Cell Migration Inhibition : Scratch wound healing assays demonstrated that this compound effectively hinders cell migration, a critical factor in cancer metastasis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses was assessed through enzyme-linked immunosorbent assays (ELISA). It was found to decrease the expression levels of IL-6 and TNF-α in RAW264.7 mouse macrophages, indicating promising anti-inflammatory properties.
Comparative Studies
In comparison to other benzothiazole derivatives, this compound stands out due to its unique fluorine substitution which enhances its lipophilicity and stability. Similar compounds have been investigated for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(2-acetamido-1,3-benzothiazol-6-yl)benzamide | Moderate anticancer activity |
| N-(2-acetamido-1,3-benzothiazol-6-yl)-4-chlorobenzamide | Significant anti-inflammatory effects |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | Strong anticancer and anti-inflammatory effects |
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in cancer therapy:
- Study on Compound B7 : A recent study synthesized a series of benzothiazole derivatives where compound B7 exhibited significant anticancer activity against A431 and A549 cells. It was noted for its dual action—anticancer and anti-inflammatory—by inhibiting AKT and ERK signaling pathways .
- Clinical Implications : The modulation of inflammatory cytokines alongside direct anticancer effects positions this compound as a candidate for dual-action therapies aimed at treating cancers with an inflammatory component .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of intermediates like 2-amino-1,3-benzothiazole derivatives. Key steps include:
- Acetylation : Introducing the acetamido group via reaction with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .
- Coupling : Amide bond formation between the benzothiazole intermediate and 2-fluorobenzoyl chloride, catalyzed by DMAP (4-dimethylaminopyridine) in solvents like 1,3-dimethyl-2-imidazolidinone .
- Optimization : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, room-temperature coupling in polar aprotic solvents reduces side-product formation .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves the benzothiazole core and fluorobenzamide substituents. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for detecting hydrogen-bonding interactions (e.g., N–H⋯O/F) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the acetamido NH (δ ~10.5 ppm) and fluorophenyl protons (split due to J-coupling) .
- IR : Peaks at ~1660 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Insecticidal Screening : Given structural similarity to meta-diamide insecticides (e.g., cyproflanilide), assays against Plutella xylostella or Spodoptera frugiperda larvae at 1–10 mg/L concentrations are recommended .
- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) assess selectivity. Compare IC₅₀ values to insecticidal LC₅₀ to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
- Methodological Answer :
- Core Modifications : Replace the 2-fluorobenzamide with 4-fluorobenzoyl (as in cyproflanilide) to enhance π-stacking with target receptors .
- Substituent Effects : Bromine at the benzothiazole 6-position (as in CAS 1207314-86-0) increases steric bulk, improving binding to insect GABA receptors .
- Data-Driven Design : Compare analogs using in silico docking (e.g., AutoDock Vina) against Plutella xylostella GABA receptors. Prioritize compounds with lower binding energies (< -8 kcal/mol) .
Q. How should crystallography data be interpreted when resolving structural ambiguities in derivatives?
- Methodological Answer :
- Twinning and Disorder : For high Z’ structures (e.g., multiple independent molecules), use SHELXD for initial phasing and refine with TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯N/O) to predict packing efficiency and solubility. For example, dimer formation via H-bonds reduces solubility .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets for analogs like N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-... (100% mortality at 1 mg/L) vs. less-active derivatives. Identify substituents (e.g., cyclopropylmethyl) critical for potency .
- Mechanistic Studies : Use radioligand binding assays to quantify affinity for insect vs. mammalian receptors. For example, cyproflanilide’s >1000-fold selectivity for insect GABA receptors explains its low mammalian toxicity .
Q. How can by-products from synthesis be identified and minimized?
- Methodological Answer :
- LC-MS Monitoring : Track reaction progress using reverse-phase HPLC with ESI-MS. Major by-products include hydrolyzed intermediates (e.g., free carboxylic acids from ester cleavage) .
- Optimized Workup : Quench reactions with ice-cwater to precipitate the product, reducing solubility of polar by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
